3-Chloropyrazine-2-carbonitrile
Overview
Description
3-Chloropyrazine-2-carbonitrile (3CPC) is a heterocyclic compound with the molecular formula C4H3ClN2. It is a colorless solid that is used in some organic synthesis, and it has been studied for its potential applications in scientific research. 3CPC is a derivative of pyrazine, which is a six-membered aromatic heterocycle with two nitrogen atoms. This compound has been studied for its potential applications in scientific research, such as in the synthesis of drugs, in the development of new catalysts, and in the synthesis of polymers.
Scientific Research Applications
Synthesis of Novel Compounds
Synthesis of Pyrazinamide Derivatives : Aminodehalogenation of 3-chloropyrazine-2-carboxamide yielded several 3-benzylaminopyrazine-2-carboxamides with notable in vitro activity against Mycobacterium tuberculosis (Janďourek et al., 2017).
Formation of Fused Pyrazolo[1,5-a]pyrimidines : 5-Amino-3-(4-chlorophenylamino)-1H-pyrazole-4-carbonitrile, prepared from 2-[(4-chlorophenylamino)(methylthio)methylene]malononitrile, was used to synthesize various pyrazolo[1,5-a]pyrimidines with notable antibacterial, antifungal activities and cytotoxicity against breast cancer cells (Al-Adiwish et al., 2017).
Creation of Thienopyridine Derivatives : The reaction of 2-chloro-4,6-dimethylpyridine-3-carbonitrile with various compounds afforded thienopyridine derivatives, with some demonstrating biological activity (Yassin, 2009).
Application in Organic Synthesis
Synthesis of Pyrazoloquinoline and Anilinoquinolinecarbonitrile : Palladium-catalyzed intramolecular C–N bond formation using 4-chloroquinoline-3-carbaldehyde hydrazones produced 1H-pyrazolo[4,3-c]quinolines and 4-anilinoquinoline-3-carbonitriles, both of biological interest (Wang et al., 2015).
Development of Pyranopyrazole Derivatives : The synthesis of 6-amino-2H, 4H-pyrano[2,3-с]pyrazole-5-carbonitriles involved a cyclocondensation process in a deep eutectic solvent, offering an environmentally friendly approach (Bhosle et al., 2016).
Formation of Pyrazolo[4,3-c]quinolines : The reaction of 2,4-dichloro-quinoline-3-carbonitrile with hydrazines yielded pyrazolo[4,3-c]quinolines, demonstrating potential for anti-inflammatory activity (Mekheimer, 1994).
Photovoltaic Applications
- Use in Organic–Inorganic Photodiode Fabrication : Films of certain 4H-pyrano[3,2-c]quinoline derivatives showed promising photovoltaic properties and were applied in photodiode fabrication (Zeyada et al., 2016).
Mechanism of Action
Target of Action
It’s known that this compound is a crucial intermediate for crafting various pharmacologically active molecules .
Mode of Action
The essence of 3-Chloropyrazine-2-carbonitrile’s mechanism of action is deeply rooted in its chemical structure, which lays the groundwork for a plethora of essential reactions in synthetic chemistry . Featuring a chloropyrazine ring coupled with a nitrile group, this compound embodies a rich electron configuration . This characteristic engenders a high reactivity with the chlorine atom on the pyrazine ring, making it a prime site for nucleophilic substitution reactions . These reactions facilitate the integration of various functional groups, further broadening the compound’s utility . Concurrently, the nitrile group is amenable to transformations through hydrolysis or reduction, solidifying this compound’s status as a versatile precursor for synthesizing a diverse range of heterocyclic compounds, amino acids, and pivotal organic molecules .
Biochemical Pathways
Its high reactivity and versatility in synthetic chemistry suggest that it could potentially influence a wide range of biochemical processes, depending on the specific functional groups it is combined with .
Pharmacokinetics
Its use as a precursor in the synthesis of various pharmacologically active molecules suggests that its bioavailability and pharmacokinetic properties would be largely determined by the specific transformations it undergoes during synthesis .
Result of Action
Its role as an intermediate in the synthesis of various pharmacologically active molecules suggests that its effects would be largely determined by the specific functional groups it is combined with and the resulting pharmacological properties .
Action Environment
Given its chemical structure and reactivity, factors such as ph, temperature, and the presence of other reactive species could potentially influence its reactivity and stability .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The essence of 3-Chloropyrazine-2-carbonitrile’s mechanism of action is deeply rooted in its chemical structure, which lays the groundwork for a plethora of essential reactions in synthetic chemistry . Featuring a chloropyrazine ring coupled with a nitrile group, this compound embodies a rich electron configuration .
Cellular Effects
It is known that this compound is used in the synthesis of tuberculostatic pyrazine derivatives .
Molecular Mechanism
The molecular mechanism of this compound is deeply rooted in its chemical structure. The chlorine atom on the pyrazine ring makes it a prime site for nucleophilic substitution reactions . These reactions facilitate the integration of various functional groups, further broadening the compound’s utility .
Temporal Effects in Laboratory Settings
It is known that this compound is stable and not easily degraded by light or heat .
Metabolic Pathways
It is known that this compound is a versatile precursor for synthesizing a diverse range of heterocyclic compounds, amino acids, and pivotal organic molecules .
Properties
IUPAC Name |
3-chloropyrazine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3/c6-5-4(3-7)8-1-2-9-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLFAEGTVBPHBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20303404 | |
Record name | 3-chloropyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20303404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55557-52-3 | |
Record name | 55557-52-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158245 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-chloropyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20303404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloropyrazine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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